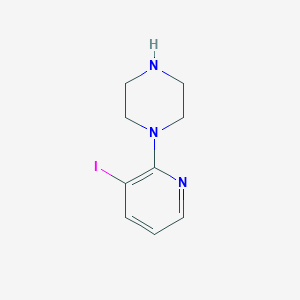

1-(3-Iodopyridin-2-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Iodopyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H12IN3 and a molecular weight of 289.12 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodopyridin-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Iodopyridin-2-yl)piperazine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be employed depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives .

Applications De Recherche Scientifique

1-(3-Iodopyridin-2-yl)piperazine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 1-(3-Iodopyridin-2-yl)piperazine include other piperazine derivatives such as:

- 1-(2-Chloropyridin-3-yl)piperazine

- 1-(4-Fluoropyridin-2-yl)piperazine

- 1-(3-Bromopyridin-2-yl)piperazine

Uniqueness

This compound is unique due to the presence of the iodine atom in the pyridine ring, which imparts distinct chemical reactivity and biological properties compared to other piperazine derivatives .

Activité Biologique

1-(3-Iodopyridin-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 3-iodopyridine moiety. Its molecular formula is C9H12N3I with a molecular weight of approximately 261.12 g/mol. The iodine substitution on the pyridine ring enhances its potential for biological activity, particularly in receptor binding and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety is known to modulate neurotransmitter receptors, which may contribute to its pharmacological effects. Additionally, the compound's structure allows it to participate in diverse biological pathways, including those related to oxidative stress and neuroprotection.

Antioxidant Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit antioxidant properties. These compounds can reduce reactive oxygen species (ROS) production, thereby protecting cells from oxidative damage. For instance, studies have shown that certain piperazine derivatives effectively shield neuronal cells from hydrogen peroxide-induced damage by stabilizing mitochondrial function and promoting cell survival through mechanisms involving the IL-6/Nrf2 signaling pathway .

Urease Inhibition

Another significant biological activity of this compound is its ability to inhibit urease, an enzyme critical for the survival of certain pathogens like Helicobacter pylori. In vitro assays have demonstrated that various piperazine derivatives possess strong urease inhibitory activity, with IC50 values indicating effective inhibition compared to standard inhibitors like thiourea. For example, compounds structurally related to this compound showed IC50 values ranging from 2.0 µM to 14.12 µM, highlighting their potential as therapeutic agents against urease-dependent infections .

Table: Biological Activity Data of Piperazine Derivatives

Hemolysis Potential

The hemolytic activity of piperazine derivatives was also assessed to evaluate their biocompatibility for therapeutic applications. Compounds such as 7e and 7h demonstrated favorable hemolysis percentages at concentrations close to physiological levels, suggesting their potential for safe use in clinical settings .

Propriétés

IUPAC Name |

1-(3-iodopyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMFQTAXPFSLAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467651 |

Source

|

| Record name | 1-(3-iodopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85386-98-7 |

Source

|

| Record name | 1-(3-iodopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.